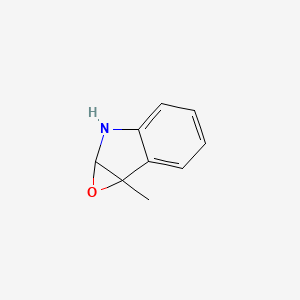![molecular formula C20H28O10 B1258301 [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate](/img/structure/B1258301.png)
[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate is a sesquiterpene lactone isolated from the aerial parts of the plant Pseudoelephantopus spicatus . This compound is part of a group of naturally occurring organic compounds known for their diverse biological activities. Sesquiterpene lactones are commonly found in many medicinal plants and have been studied for their potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate involves extracting the aerial parts of Pseudoelephantopus spicatus with methanol. The methanol extract is then partitioned between ethyl acetate and water. The ethyl acetate extract is further partitioned between n-hexane and a methanol-water mixture. Fractionation and purification of the methanol-water extract using chromatographic methods lead to the isolation of this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources, specifically from Pseudoelephantopus spicatus .
Análisis De Reacciones Químicas
Types of Reactions: [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Mecanismo De Acción
The mechanism of action of [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Spicatolide C: Another sesquiterpene lactone isolated from Pseudoelephantopus spicatus.
Piptocarphol Isomers: Known sesquiterpene lactones with similar structures.
Eudismane Type Sesquiterpenes: Another group of sesquiterpenes with similar biological activities.
Uniqueness: [(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate is unique due to its specific chemical structure and the presence of a cadinanolide framework. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H28O10 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
[(4S,6R,6aS,9R,10S)-6-acetyloxy-6a,9,10-trihydroxy-3-(methoxymethyl)-6,9-dimethyl-2-oxo-5,7,8,10-tetrahydro-4H-benzo[h][1]benzofuran-4-yl] acetate |
InChI |
InChI=1S/C20H28O10/c1-10(21)28-13-8-18(4,29-11(2)22)19(26)7-6-17(3,25)16(24)20(19)14(13)12(9-27-5)15(23)30-20/h13,16,24-26H,6-9H2,1-5H3/t13-,16-,17+,18+,19-,20?/m0/s1 |
Clave InChI |
UHAQFLNYQMGHEC-RZGQNYGSSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@]([C@]2(CC[C@@]([C@@H](C23C1=C(C(=O)O3)COC)O)(C)O)O)(C)OC(=O)C |
SMILES canónico |
CC(=O)OC1CC(C2(CCC(C(C23C1=C(C(=O)O3)COC)O)(C)O)O)(C)OC(=O)C |
Sinónimos |
spicatocadinanolide A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine](/img/structure/B1258222.png)
![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)
![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)
![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)
![2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B1258230.png)




![[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate](/img/structure/B1258241.png)
